N-(3,5-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused heterocyclic core with an acetamide side chain. The structure features:
- Pyrazolo[3,4-d]pyrimidin-4-one core: A bicyclic system with nitrogen atoms at positions 1, 3, 4, and 5.
- Substituents: A 3,5-dimethylphenyl group at the N-position and a 2-methylphenyl group at the 1-position of the pyrazole ring.
- Acetamide linkage: A key functional group contributing to molecular interactions and solubility.
Its design likely optimizes lipophilicity and target binding, as methyl groups enhance metabolic stability compared to polar substituents like methoxy or fluorine.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-14-8-15(2)10-17(9-14)25-20(28)12-26-13-23-21-18(22(26)29)11-24-27(21)19-7-5-4-6-16(19)3/h4-11,13H,12H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYHTBDKGOYAFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multiple steps. One common route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the phenyl and acetamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
The compound "N-(3,5-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide" (CAS Number: 895009-43-5) is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazoles are nitrogen-containing five-membered heterocyclic compounds that are important in drug development . Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated anticancer activity through multiple mechanisms.
Here's a detailed overview of the applications of pyrazolo[3,4-d]pyrimidine derivatives:
Scientific Research Applications
- Chemistry Pyrazolo[3,4-d]pyrimidine derivatives are used as building blocks for synthesizing complex molecules and as ligands in coordination chemistry.
- Biology These compounds are investigated for their potential as enzyme inhibitors, particularly targeting kinases involved in cell signaling pathways.
- Medicine They are explored for their anticancer properties, demonstrating cytotoxic activity against various cancer cell lines.
- Industry Pyrazolo[3,4-d]pyrimidine derivatives are utilized in developing new materials with specific electronic or optical properties.
Anticancer Properties
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit anticancer activity through various mechanisms:
- CDK2 Inhibition These compounds interact with cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells. This interaction is crucial for halting cancer cell proliferation, making them candidates for therapeutic development.
-
Apoptosis Induction Flow cytometric analysis has shown that these compounds can induce apoptosis in various tumor cell lines at low micromolar concentrations.
- For example, one study reported an IC50 of 2.24 µM against A549 lung cancer cells, which is significantly lower than the IC50 of doxorubicin (9.20 µM), a standard chemotherapy agent.
Structure-Activity Relationships (SAR)
The efficacy of pyrazolo[3,4-d]pyrimidine derivatives often depends on their structural modifications:
- The presence of specific substituents on the phenyl rings can enhance or diminish biological activity. Variations in the 3-position of the pyrazolo ring have been shown to affect potency against different cancer cell lines.
Table of IC50 Values for Pyrazolo[3,4-d]pyrimidine Derivatives and Doxorubicin Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 1a | A549 | 2.24 | High activity |
| Doxorubicin | A549 | 9.20 | Positive control |
| 1d | MCF-7 | 1.74 | Significant inhibition |
Mechanism of Action
The mechanism by which N-(3,5-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological activities. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[3,4-d]pyrimidine Derivatives
Example 83 ():
Structure: 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one. Key Differences:
- Dimethylamino group at the 4-position increases basicity. Properties: MP 302–304°C; MW 571.2 . Implications: Fluorine improves binding affinity but may reduce oral bioavailability due to high electronegativity.
CAS 899738-50-2 ():
Structure : N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide.
Key Differences :
- 4-Methoxyphenyl instead of 3,5-dimethylphenyl in the acetamide side chain.
- 3,4-Dimethylphenyl at the 1-position vs. 2-methylphenyl in the target compound.
Properties : MW 403.4; SMILES indicates moderate solubility from the methoxy group .
Implications : Methyl groups in the target compound may enhance lipophilicity and membrane permeability compared to the methoxy analog.
Acetamide-Based Compounds ():
950163-14-1:
Structure : 6-(4-Fluorophenyl)-3-methyl-N-(phenylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide.
Key Differences :
- Isoxazolopyridine core vs. pyrazolopyrimidine.
- Benzyl group and fluorophenyl substituents.
Implications : The isoxazole ring may confer different electronic effects, while fluorophenyl groups increase target selectivity but reduce metabolic stability compared to methyl-substituted analogs.
923153-24-6:
Structure : N-(3,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide.
Key Differences :
- Pyridazine core with a dihydropyridazinone system.
- Dimethoxyphenyl group increases polarity.
Implications : The target compound’s pyrazolopyrimidine core likely offers superior π-π stacking interactions in enzymatic binding pockets compared to pyridazine.
Triazine and Pyrimidine Derivatives ():
Compounds m, n, o ():
Structure: Triazine-linked pyrrolidinyl butanamides with dimethylphenoxy groups. Key Differences:
- Triazine core and pyrrolidinyl moieties introduce conformational rigidity.
- Hydroxy and diphenyl groups enhance solubility but complicate synthesis.
Implications : The target compound’s simpler acetamide linkage may improve synthetic accessibility and reduce off-target effects.
Compound 3h ():
Structure: N-(3-(2-((2-ethoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-10(5H)-yl)phenyl)acrylamide. Key Differences:
- Imidazopyrimidine core with a piperazinyl group .
- Acrylamide warhead for covalent binding.
Implications : The acrylamide group in 3h suggests irreversible target inhibition, whereas the target compound’s acetamide likely supports reversible interactions.
Research Implications
- Substituent Effects : Methyl groups in the target compound balance lipophilicity and stability, avoiding pitfalls of polar groups (e.g., methoxy) or metabolically labile fluorines.
- Core Structure Advantage : The pyrazolo[3,4-d]pyrimidine core offers versatile hydrogen-bonding and stacking interactions compared to triazine or pyridazine systems.
- Future Directions : Comparative in vitro studies on kinase inhibition and pharmacokinetics are needed to validate hypotheses derived from structural analysis.
Biological Activity
N-(3,5-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from recent studies, including data tables and case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and has a molecular weight of approximately 350.43 g/mol. Its structure features a pyrazolo-pyrimidine core, which is known to exhibit various pharmacological effects.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds with similar structures to this compound. For instance:
- Inhibition of COX Enzymes : Compounds within this class have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. A study reported that derivatives exhibited IC50 values for COX-2 inhibition ranging from 0.01 to 5.40 μM, indicating potent anti-inflammatory potential compared to standard drugs like celecoxib and indomethacin .
Anticancer Activity
The anticancer potential of pyrazolo-pyrimidine derivatives has also been explored:
- Cytotoxicity Against Cancer Cells : In vitro assays using MTT bioassays showed that this compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound's mechanism appears linked to the induction of apoptosis and cell cycle arrest .
Table of Biological Activities
| Activity Type | Assay Method | Target Enzyme/Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|---|
| COX-2 Inhibition | Enzymatic Assay | COX-2 | 0.01 - 5.40 | |
| Cytotoxicity | MTT Assay | MCF-7 | < 10 | |
| Cytotoxicity | MTT Assay | A549 | < 10 |
Study 1: Anti-inflammatory Efficacy
In a controlled study involving carrageenan-induced paw edema in rats, derivatives similar to this compound were administered. The results indicated a significant reduction in edema at doses correlating with the observed IC50 values for COX inhibition. Histopathological examinations showed minimal adverse effects on gastric mucosa .
Study 2: Anticancer Mechanism Investigation
Another study focused on the mechanism of action in MCF-7 cells treated with the compound. Results indicated that treatment led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, suggesting that the compound induces apoptosis through mitochondrial pathways .
Q & A
Q. What synthetic routes are commonly employed to synthesize this compound?
The compound is synthesized via nucleophilic substitution reactions between pyrazolo[3,4-d]pyrimidin-4-one derivatives and N-substituted α-chloroacetamides. For instance, reacting 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with α-chloroacetamides in aprotic solvents (e.g., DMF or THF) under reflux yields the target acetamide derivatives. Reaction progress is monitored via TLC, and purification involves column chromatography .
Q. Which spectroscopic techniques are critical for structural characterization?
Key techniques include:
- 1H NMR : Confirms substituent positions and integration ratios (e.g., methyl groups at 3,5-dimethylphenyl and pyrazolo-pyrimidinone protons) .
- HRMS : Validates molecular weight and fragmentation patterns .
- Single-crystal X-ray diffraction : Resolves 3D molecular geometry, bond angles, and packing arrangements (as demonstrated for structurally related pyrazolo-benzothiazin derivatives) .
Q. What structural features influence the compound’s physicochemical properties?
- The pyrazolo[3,4-d]pyrimidinone core contributes to electron-deficient aromaticity, enhancing reactivity in nucleophilic substitutions.
- 3,5-Dimethylphenyl and 2-methylphenyl substituents introduce steric hindrance, affecting solubility and binding interactions.
- The acetamide linker modulates hydrophilicity and hydrogen-bonding capacity .
Advanced Research Questions
Q. How can computational chemistry optimize synthetic protocols for this compound?
Quantum mechanical calculations (e.g., density functional theory) predict transition states and energy barriers for key reactions. The ICReDD framework integrates reaction path searches, machine learning, and experimental feedback to identify optimal solvents, catalysts, and temperatures, reducing trial-and-error approaches . For example, modeling substituent effects on pyrimidinone reactivity could guide regioselective modifications.
Q. What methodologies address contradictions in reported biological activity data?
- Standardized assay conditions : Use uniform cell lines, solvent controls, and dose ranges to minimize variability (e.g., antioxidant assays in for related compounds).
- Meta-analysis : Compare datasets across studies to identify outliers or confounding factors (e.g., impurity profiles affecting activity).
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing methyl groups with halogens) to isolate bioactive moieties .
Q. How can solubility and bioavailability be improved for in vivo studies?
Strategies include:
- Prodrug design : Introduce enzymatically cleavable groups (e.g., ester linkages) to enhance membrane permeability.
- Co-solvent systems : Use cyclodextrins or PEG-based formulations to stabilize the compound in aqueous media.
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to prolong circulation time .
Q. What advanced analytical methods resolve stereochemical uncertainties in derivatives?
- Chiral HPLC : Separates enantiomers using polysaccharide-based columns.
- Vibrational circular dichroism (VCD) : Confirms absolute configuration by correlating experimental and computed spectra.
- NOESY NMR : Identifies spatial proximity between protons to deduce stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
